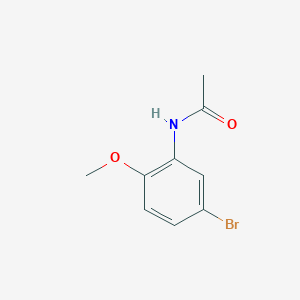

2-Acetamido-4-bromoanisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamido-4-bromoanisole: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of anisole, where the methoxy group is substituted with an acetamido group and a bromine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-Acetamido-4-bromoanisole typically begins with .

Acetylation: The primary amine group of 5-bromo-2-methoxyaniline is acetylated using under mild conditions to form the acetamido derivative.

Purification: The product is then purified using recrystallization techniques to obtain high purity this compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 2-Acetamido-4-bromoanisole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is a suitable substrate for , where it reacts with boronic acids in

Actividad Biológica

2-Acetamido-4-bromoanisole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C10H10BrN1O2, features a bromine atom substituted on an anisole ring, along with an acetamido group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes. For instance, it has been studied for its potential to inhibit acetylcholinesterase, similar to other carbamate compounds, which affects neurotransmitter levels in the synaptic cleft.

- Receptor Modulation : It can interact with various receptors, potentially modulating their activity. This interaction is crucial for its effects on cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentrations (MICs) were determined for various pathogens, showing promising results compared to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Potential

Research has also explored the anticancer properties of this compound. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Induction of oxidative stress |

Case Studies

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal reported that this compound showed significant inhibition against Gram-positive bacteria, indicating its potential for development into an antibacterial agent.

- Anticancer Research : Another study investigated the compound's effects on breast cancer cells (MCF-7). Results indicated that treatment led to increased apoptosis rates and decreased cell viability, demonstrating its potential as a therapeutic agent in oncology.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound is well absorbed when administered orally and exhibits moderate bioavailability. Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are required to fully understand its long-term effects.

Propiedades

IUPAC Name |

N-(5-bromo-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDNAIBBLPKWJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435721 |

Source

|

| Record name | 2-ACETAMIDO-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88301-40-0 |

Source

|

| Record name | 2-ACETAMIDO-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.